2-Chloro-4-isobutylpyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12ClN |
|---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2-chloro-4-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12ClN/c1-7(2)5-8-3-4-11-9(10)6-8/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
WLSMLAWWFHIIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NC=C1)Cl |
Origin of Product |
United States |
Chemical Profile of 2 Chloro 4 Isobutylpyridine
The chemical identity of 2-Chloro-4-isobutylpyridine is defined by its molecular structure and fundamental properties.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-chloro-4-(2-methylpropyl)pyridine | aksci.com |
| CAS Number | 1823911-92-7 | aksci.comaksci.comchemsrc.combldpharm.com |
| Molecular Formula | C9H12ClN | aksci.comaksci.combldpharm.com |
| Molecular Weight | 169.65 g/mol | aksci.comaksci.combldpharm.com |
This data is compiled from multiple sources for comprehensive accuracy.
Synthesis and Manufacturing Processes
The synthesis of 2-Chloro-4-isobutylpyridine can be approached through various methods, reflecting the broader strategies for preparing substituted pyridines. One potential route involves the functionalization of a pre-existing pyridine (B92270) ring. For instance, a common strategy for introducing alkyl groups onto a pyridine ring is through radical substitution reactions. wiley-vch.de Another general approach to forming substituted pyridines is through multicomponent reactions, which can build the pyridine ring from acyclic precursors in a single step. researchgate.netrsc.org
While specific industrial-scale manufacturing processes for this compound are not detailed in the public domain, the synthesis of related compounds offers insights. For example, the synthesis of 3-chloro-2-isobutylpyridine (B8810566) has been achieved through a Suzuki coupling reaction between 3-chloro-2-iodopyridine (B156357) and isobutylboronic acid, catalyzed by a palladium complex. chemicalbook.com This highlights the utility of modern cross-coupling methodologies in constructing such substituted pyridines.
Role in Academic and Industrial Research
2-Chloro-4-isobutylpyridine primarily serves as a key intermediate or building block in the synthesis of more complex molecules. The chlorine atom at the 2-position is a prime site for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This versatility makes it a valuable tool for medicinal chemists and material scientists who are exploring new chemical entities.
For example, in drug discovery, the pyridine (B92270) scaffold is a common feature in many biologically active compounds. nih.gov The ability to modify the 2-position of a pyridine ring, as is possible with this compound, is crucial for structure-activity relationship (SAR) studies. These studies systematically alter the structure of a molecule to understand its effect on biological activity, a fundamental process in the development of new therapeutic agents.
While specific research explicitly detailing the use of this compound is limited, its structural motifs are present in compounds that have been investigated for their biological activity. For instance, various substituted pyridines have been synthesized and evaluated for their potential as inhibitors of specific biological targets. wiley-vch.de
Spectroscopic and Analytical Data
For a compound like 2-Chloro-4-isobutylpyridine, one would expect the following:
¹H NMR (Proton Nuclear Magnetic Resonance): Signals corresponding to the protons on the pyridine (B92270) ring and the isobutyl group. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 2,4-disubstitution pattern. The isobutyl group would show characteristic signals for the CH, CH₂, and CH₃ protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Resonances for each unique carbon atom in the molecule. The carbon attached to the chlorine atom would have a distinct chemical shift, as would the carbons of the pyridine ring and the isobutyl substituent.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (169.65 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (approximately a 3:1 ratio for the M and M+2 peaks).
Table 2: Summary of Expected Spectroscopic Data
| Spectroscopic Technique | Expected Features |
|---|---|
| ¹H NMR | Signals for aromatic and isobutyl protons with characteristic chemical shifts and coupling constants. |
| ¹³C NMR | Distinct signals for all carbon atoms, including the carbon bonded to chlorine. |
| Mass Spectrometry | Molecular ion peak at m/z 169.65 with a characteristic isotopic pattern for a monochlorinated compound. |
Synthetic Strategies for this compound and its Building Blocks
The synthesis of this compound, a substituted pyridine derivative, involves a variety of chemical strategies. These methods can be broadly categorized into direct functionalization of a pre-existing pyridine ring, construction of the pyridine skeleton through cross-coupling reactions, and nucleophilic substitution pathways. Each approach offers distinct advantages and is chosen based on the availability of starting materials and desired reaction efficiency.
Application of 2 Chloro 4 Isobutylpyridine As a Strategic Synthetic Building Block
Role in the Construction of Advanced Heterocyclic Systems
The primary role of 2-chloro-4-isobutylpyridine in constructing advanced heterocyclic systems stems from its susceptibility to palladium-catalyzed cross-coupling reactions. The chlorine atom at the electron-deficient 2-position of the pyridine (B92270) ring is an excellent electrophilic partner for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions transform the simple starting material into a diverse array of more complex, highly functionalized pyridine derivatives.
Key transformations include:
Suzuki-Miyaura Coupling: This reaction pairs the chloropyridine with an organoboron species (like a boronic acid or ester) to form a new C-C bond. organic-chemistry.orgwikipedia.org It is widely used to synthesize biaryl and substituted styrene (B11656) compounds. wikipedia.org The reaction typically employs a palladium catalyst and a base to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The versatility of this method allows for the introduction of a wide range of aryl and vinyl substituents at the 2-position of the pyridine core. nih.gov
Sonogashira Coupling: This method creates a C-C bond between this compound and a terminal alkyne. wikipedia.org The reaction is catalyzed by a combination of palladium and copper(I) complexes and is conducted in the presence of a base. organic-chemistry.org Sonogashira coupling is invaluable for synthesizing arylalkynes and conjugated enynes under mild conditions, which are important structures in organic materials and pharmaceuticals. wikipedia.orgnih.gov
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the chloropyridine with a primary or secondary amine. wikipedia.org It is a powerful tool for synthesizing aryl amines, which are prevalent in biologically active molecules. wikipedia.orgjk-sci.com The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a vast array of amines with aryl chlorides. wikipedia.orgorganic-chemistry.org For instance, this method provides an expedient route to various secondary and tertiary aminopyridines that are otherwise difficult to synthesize. nih.gov
The table below summarizes these key reactions and their application in modifying the this compound scaffold.
Table 1: Key Cross-Coupling Reactions for Modifying this compound
| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst System | Resulting Structure |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C(sp²) - C(sp²) | Organoboron Compound (e.g., Ar-B(OH)₂) | Pd(0) complex, Base | 2-Aryl-4-isobutylpyridine |
| Sonogashira Coupling | C(sp²) - C(sp) | Terminal Alkyne (e.g., H−C≡C−R) | Pd(0) complex, Cu(I) salt, Base | 2-Alkynyl-4-isobutylpyridine |
Precursor in the Synthesis of Pyrido-Fused Scaffolds
Beyond simple substitution, this compound is a strategic precursor for synthesizing pyrido-fused scaffolds, where the pyridine ring is annulated with another heterocyclic or carbocyclic ring. These fused systems are considered "privileged structures" in drug discovery due to their rigid conformations and ability to interact with biological targets. nih.gov
The synthesis of these scaffolds often involves a two-stage process:
Functionalization at the 2-position: The chlorine atom is first replaced with a new functional group using one of the cross-coupling reactions described previously. For example, a Buchwald-Hartwig amination can introduce a primary or secondary amine (e.g., -NHR).
Intramolecular Cyclization: The newly introduced group, containing a reactive site, undergoes a subsequent intramolecular reaction with a substituent at the 3-position of the pyridine ring (or the ring nitrogen itself) to form the new fused ring.
A representative strategy for constructing a pyrido[2,3-d]pyrimidine (B1209978) scaffold, a common core in medicinal chemistry, could involve an initial amination of this compound followed by reaction with a suitable three-carbon synthon that enables cyclization to form the adjacent pyrimidine (B1678525) ring. rsc.orglookchem.com The development of such synthetic routes is crucial for accessing novel chemical space and discovering new bioactive compounds. lookchem.com
Contribution to the Generation of Diversified Chemical Libraries for Research
The generation of chemical libraries containing a multitude of structurally related compounds is a cornerstone of modern drug discovery and chemical biology. This compound is an excellent starting scaffold for creating such libraries due to the reliability and broad substrate scope of palladium-catalyzed cross-coupling reactions. nih.gov
Starting from this single, readily available building block, medicinal chemists can rapidly generate hundreds or thousands of unique analogs by varying the coupling partner in Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This parallel synthesis approach allows for a systematic exploration of the structure-activity relationship (SAR) around the 4-isobutylpyridine (B184579) core. lookchem.com The efficiency of these reactions means that a diverse range of functionalities—including different aryl, heteroaryl, alkyl, and amino groups—can be introduced at the 2-position, each potentially altering the compound's biological activity or physical properties. nih.gov
The table below illustrates the potential for diversification using this compound as a common starting material.
Table 2: Exemplar Building Blocks for Library Synthesis from this compound
| Reaction Type | Exemplar Coupling Partner | Resulting Substituent at 2-Position |
|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Phenyl |
| Thiophene-3-boronic acid | 3-Thienyl | |
| Pyrimidine-5-boronic acid | 5-Pyrimidinyl | |
| Sonogashira | Phenylacetylene | Phenylethynyl |
| Propargyl alcohol | 3-Hydroxy-1-propynyl | |
| Trimethylsilylacetylene | Trimethylsilylethynyl | |
| Buchwald-Hartwig | Morpholine | Morpholin-4-yl |
| Aniline | Phenylamino |
Utility in Cascade and Multicomponent Reaction Sequences
Cascade (or domino) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single operation, thereby reducing waste and saving time. nih.govnih.gov These reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next. nih.gov
This compound can be incorporated into such elegant reaction sequences. A process could be designed where an initial cross-coupling event at the 2-chloro position triggers a subsequent intramolecular cyclization or rearrangement. For example, a Sonogashira coupling could introduce an alkyne substituent that is poised to undergo an intramolecular cyclization with the pyridine nitrogen or another functional group on the ring, leading to the rapid assembly of a fused heterocyclic system. nih.gov
Similarly, in a multicomponent reaction, this compound could act as one of the starting materials. An MCR could be designed to first generate a more complex intermediate in situ, which then undergoes a palladium-catalyzed cross-coupling with the chloropyridine. For instance, a cascade sequence involving an imination followed by a Buchwald-Hartwig cross-coupling and a final cycloaddition has been reported for the synthesis of pyrido[2,3-d]pyrimidines, demonstrating the power of combining these reaction types. rsc.org The ability to integrate a robust building block like this compound into these advanced, efficiency-focused synthetic methodologies further highlights its strategic importance in modern organic chemistry.
Derivatization Strategies and Analogue Synthesis Based on the 2 Chloro 4 Isobutylpyridine Core
Modification of the Isobutyl Group for Enhanced Structural Diversity
The isobutyl group at the 4-position of the pyridine (B92270) ring offers several avenues for structural modification, primarily by targeting the benzylic-like pyridylic position. One key strategy involves the formation of alkylidene dihydropyridine (B1217469) (ADHP) intermediates. These electron-rich species can be generated from 4-alkylpyridines and subsequently undergo various transformations. core.ac.uk
Oxidation of the Pyridylic Position: The pyridylic methylene (B1212753) group of the isobutyl substituent can be oxidized to a carbonyl group. This transformation can be achieved under mild conditions, for instance, through the auto-oxidation of an ADHP intermediate. This provides access to the corresponding ketone, 4-(2-methyl-1-oxopropyl)-2-chloropyridine, which can serve as a precursor for further derivatization, such as the introduction of nucleophiles at the carbonyl carbon. core.ac.uk
Cross-Dehydrogenative Coupling: Another approach to functionalize the isobutyl group is through cross-dehydrogenative coupling (CDC) reactions. For instance, the benzylic position of 2-alkylpyridines can be acetoxylated using a catalytic system such as Pd(OAc)₂/CuI in acetic acid under an oxygen atmosphere. beilstein-journals.org This method allows for the direct introduction of an oxygen-containing functional group, enhancing the polarity and potential hydrogen-bonding capabilities of the molecule.
Benzylic C-H Functionalization: More broadly, the principles of benzylic C-H functionalization can be applied to the isobutyl group. These methods often involve deprotonation at the pyridylic position, facilitated by the electron-withdrawing nature of the pyridine ring. The resulting carbanion can then react with various electrophiles to introduce a wide range of substituents. rsc.org
| Reaction Type | Reagents and Conditions | Resulting Functional Group | Reference |
|---|---|---|---|
| Oxidation via ADHP | Formation of alkylidene dihydropyridine followed by auto-oxidation | Ketone | core.ac.uk |
| Acetoxylation | Pd(OAc)₂, CuI, Acetic Acid, O₂ | Acetoxy | beilstein-journals.org |
| General C-H Functionalization | Base followed by electrophile | Various substituents | rsc.org |
Further Substitutions on the Pyridine Ring Beyond the Initial Halogen
The chlorine atom at the 2-position of the pyridine ring is a key handle for a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. Additionally, other positions on the pyridine ring can be functionalized.
Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a powerful tool for the derivatization of 2-chloropyridines. Using appropriate palladium catalysts and ligands, the chlorine atom can be replaced with a variety of alkyl or aryl groups. For instance, conditions have been developed for the selective coupling of alkyl pinacol (B44631) boronic esters with 2-chloropyridines. acs.orgnih.gov This allows for the synthesis of 2-alkyl-4-isobutylpyridines. Furthermore, serial Suzuki-Miyaura reactions can be performed on di- or polychlorinated pyridines, enabling the stepwise and selective introduction of different substituents. acs.orgnih.gov
Ligand-Controlled Cross-Coupling of Dichloroheteroarenes: In cases where the pyridine ring contains more than one halogen, the site of cross-coupling can be controlled by the choice of ligand. For 2,4-dichloropyridines, while coupling typically occurs at the C2 position, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can promote selective reaction at the C4 position. nsf.gov This regioselectivity provides a route to otherwise difficult-to-access substitution patterns.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, particularly with a chlorine substituent at the 2-position, makes it susceptible to nucleophilic aromatic substitution. This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce a wide range of functional groups.
| Reaction Type | Typical Reagents | Position of Substitution | Introduced Group | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Alkyl/Aryl boronic esters, Pd catalyst | C2 | Alkyl or Aryl | acs.orgnih.gov |
| Ligand-Controlled Coupling | Organoboron/-zinc/-magnesium reagents, Pd catalyst with sterically hindered NHC ligand | C4 (in 2,4-dichloropyridines) | Aryl or Alkyl | nsf.gov |
| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | C2 | Amino, Alkoxy, Thioether | General principle |
Formation of Bridged Pyridine Derivatives
The 2-chloro-4-isobutylpyridine core can be incorporated into macrocyclic structures, such as pyridinophanes. These bridged derivatives exhibit unique conformational properties and can act as ligands for metal ions.
Synthesis of Tetra-aza Macrocyclic Pyridinophanes: A general strategy for the synthesis of 12-membered tetra-aza macrocyclic pyridinophanes involves the use of a 2,6-bis(halomethyl)pyridine derivative. nih.govnih.gov While not directly starting from this compound, analogous strategies could be envisioned. For instance, if the isobutyl group were at a different position or if other functional handles were present, cyclization with a suitable polyamine, such as a protected diethylenetriamine, could yield the desired macrocycle. The synthesis of such compounds often involves key steps like bromination of the methyl groups of a lutidine precursor, followed by cyclization and deprotection. nih.gov The presence of an electron-withdrawing group, such as the chloro or a cyano group, on the pyridine ring can influence the electronic properties and metal-binding capabilities of the resulting pyridinophane. nih.govnih.gov
Enantioselective Derivatization Approaches to Chiral Analogues
The development of chiral analogues of this compound is of significant interest for applications in asymmetric catalysis and medicinal chemistry. Several strategies can be employed to introduce chirality into the molecule.
Catalytic Asymmetric Synthesis of Chiral Pyridines: A number of catalytic asymmetric reactions have been developed for the synthesis of chiral pyridine derivatives. researchgate.net For example, the enantioselective addition of nucleophiles to alkenyl pyridines, activated by a Lewis acid and catalyzed by a copper-chiral diphosphine ligand system, can produce a wide range of alkylated chiral pyridines. researchgate.net While this method is demonstrated on alkenylpyridines, it highlights a potential strategy for introducing a chiral center in a substituent attached to the pyridine ring.
Enantioselective Alkylation: The direct enantioselective α-alkylation of 2-alkylpyridines has been achieved using chiral lithium amides as non-covalent stereodirecting auxiliaries. nih.gov This approach allows for the creation of a stereocenter adjacent to the pyridine ring. By analogy, it may be possible to deprotonate the pyridylic position of the isobutyl group and perform an enantioselective alkylation with a suitable electrophile in the presence of a chiral ligand.
Catalytic Enantioselective Synthesis of 1,4-Dihydropyridines: The dearomatization of pyridinium (B92312) salts through the addition of C(1)-ammonium enolates, catalyzed by a chiral isothiourea, provides a route to enantioenriched 1,4-dihydropyridines. rsc.org These intermediates can then be further functionalized.
| Strategy | Key Features | Potential Application to this compound | Reference |
|---|---|---|---|
| Catalytic Asymmetric Addition | Lewis acid activation, copper-chiral diphosphine catalyst | Introduction of a chiral center in a side chain | researchgate.net |
| Enantioselective Alkylation | Chiral lithium amides as auxiliaries | Creation of a stereocenter at the pyridylic position of the isobutyl group | nih.gov |
| Catalytic Dearomatization | Chiral isothiourea catalyst, formation of 1,4-dihydropyridines | Generation of a chiral, partially saturated pyridine ring for further functionalization | rsc.org |
Future Research Trajectories and Emerging Methodologies in 2 Chloro 4 Isobutylpyridine Chemistry
Development of Sustainable Synthesis Approaches (e.g., Photocatalysis, Electrosynthesis)
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. mdpi.comsynthiaonline.com Future research on 2-Chloro-4-isobutylpyridine will likely prioritize the development of sustainable synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources. nih.gov While traditional methods for the synthesis of chloropyridines can involve harsh reagents and conditions, emerging technologies like photocatalysis and electrosynthesis offer promising alternatives. chemistryworld.com
Photocatalysis, which utilizes light energy to drive chemical reactions, can enable transformations under mild conditions, often with high selectivity. Electrosynthesis, on the other hand, uses electricity to mediate redox reactions, providing a powerful and clean alternative to conventional reagents. The application of these technologies to the synthesis of this compound and its derivatives could lead to more environmentally benign and economically viable manufacturing processes. Research in this area may focus on designing novel photocatalysts and electrochemical cells tailored for pyridine (B92270) functionalization.
Key areas for development in sustainable synthesis include:
Photocatalytic C-H Functionalization: Directly introducing the isobutyl group or other functionalities onto a pre-chlorinated pyridine ring using light-mediated reactions.
Electrochemical Chlorination: Developing selective and efficient electrochemical methods for the chlorination of 4-isobutylpyridine (B184579).
Biocatalysis: Exploring enzymatic routes for the synthesis of this compound, leveraging the high selectivity and mild operating conditions of enzymes. synthiaonline.com
Exploration of Catalytic Asymmetric Transformations Involving this compound
Chirality is a critical aspect in the development of many pharmaceuticals and agrochemicals. The synthesis of enantiomerically pure derivatives of this compound is a significant challenge and a key area for future research. Catalytic asymmetric transformations offer the most efficient route to chiral molecules. researchgate.netnih.gov
Recent advancements in asymmetric catalysis, particularly in the functionalization of heterocycles, provide a strong foundation for developing new methods applicable to this compound. acs.orgacs.org Research will likely focus on the design and application of novel chiral ligands and catalysts that can control the stereochemistry of reactions involving the pyridine ring or the isobutyl side chain. acs.org
Potential research directions include:
Asymmetric C-H Functionalization: Developing catalytic systems for the enantioselective functionalization of the isobutyl group.
Enantioselective Cross-Coupling Reactions: Utilizing the chloro substituent for asymmetric cross-coupling reactions to introduce chiral moieties.
Catalytic Asymmetric Reduction: Exploring the asymmetric reduction of the pyridine ring to generate chiral piperidine (B6355638) derivatives. researchgate.net
Discovery of Novel Reactivity Modes and Reaction Architectures
Expanding the synthetic utility of this compound requires the discovery of new reactivity patterns and reaction pathways. firsthope.co.in While the chlorine atom at the 2-position is a versatile handle for nucleophilic aromatic substitution and cross-coupling reactions, exploring unconventional reactivity could unlock new avenues for derivatization. nih.govchempanda.com
Future research may investigate:
Unusual Metallation Reactions: Exploring regioselective lithiation or borylation at positions other than those typically favored, as has been demonstrated for 2-chloropyridine (B119429) with specific reagents. acs.org This would allow for the introduction of a wider range of functional groups at different positions on the pyridine ring.
Flow Chemistry for Unstable Intermediates: Utilizing microreactor technology to generate and react highly reactive intermediates derived from this compound in a controlled and safe manner. thieme-connect.com This could enable transformations that are difficult to achieve using traditional batch chemistry.
Multicomponent Reactions: Designing novel one-pot, multicomponent reactions that incorporate this compound to rapidly build molecular complexity and generate diverse libraries of substituted pyridines. nih.gov
Integration with Automation and High-Throughput Experimentation Platforms
The demand for large libraries of compounds for drug discovery and materials science has driven the adoption of automation and high-throughput experimentation (HTE) in chemical synthesis. acs.orgtrajanscimed.comnih.gov Integrating these platforms into the chemistry of this compound will be crucial for accelerating the discovery of new derivatives with desired properties. researchgate.netchimia.chyoutube.com
Automated synthesis platforms can perform a large number of reactions in parallel, allowing for the rapid screening of reaction conditions, catalysts, and substrates. researchgate.netrsc.org This approach can significantly reduce the time and resources required for reaction optimization and library synthesis. trajanscimed.com
Future applications of automation and HTE in this field may include:
Rapid Reaction Optimization: Using automated platforms to quickly identify the optimal conditions for known and new transformations of this compound.
Parallel Library Synthesis: Generating large and diverse libraries of this compound derivatives for biological screening or materials testing.
Data-Driven Synthesis: Combining automated experimentation with machine learning algorithms to predict reaction outcomes and guide the design of new synthetic routes.
Interactive Data Table: High-Throughput Experimentation Parameters
| Parameter | Range of Variables | Purpose |
| Catalyst | Various transition metals (Pd, Ni, Cu) and ligands | Optimization of cross-coupling reactions |
| Base | Inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, DBU) | Screening for optimal reaction conditions |
| Solvent | Aprotic and protic solvents (e.g., Toluene, DMF, THF) | Investigating solvent effects on yield and selectivity |
| Temperature | 25 °C to 150 °C | Determining the optimal reaction temperature |
| Substrate Scope | Diverse coupling partners (boronic acids, amines, etc.) | Exploring the versatility of the reaction |
Computational Design of New Derivatives and Reaction Pathways
Computational chemistry and in silico design have become indispensable tools in modern chemical research. auctoresonline.org These methods can be used to predict the properties of new molecules, design novel synthetic targets, and elucidate reaction mechanisms. malariaworld.orgnih.govmdpi.com Applying computational approaches to this compound chemistry can guide experimental efforts and accelerate the discovery process. tandfonline.com
Computational studies can be used to:
Design Novel Derivatives: Predict the biological activity, material properties, or other characteristics of new this compound derivatives before they are synthesized. nih.gov
Predict Reaction Outcomes: Use quantum chemical calculations to predict the feasibility and selectivity of new reactions, helping to prioritize synthetic efforts. chemrxiv.org
Elucidate Reaction Mechanisms: Gain a deeper understanding of the mechanisms of known and new reactions, which can aid in the development of more efficient and selective catalysts and reaction conditions.
Interactive Data Table: Computational Design Workflow
| Step | Computational Tool | Objective |
| 1. Target Identification | Molecular Docking, QSAR | Identify promising derivatives for a specific application |
| 2. Retrosynthetic Analysis | Retrosynthesis Software | Propose potential synthetic routes |
| 3. Reaction Pathway Analysis | DFT Calculations | Evaluate the feasibility and selectivity of proposed reactions |
| 4. Property Prediction | Molecular Dynamics, QM/MM | Predict the physicochemical and biological properties of new compounds |
By embracing these emerging methodologies and research trajectories, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of novel and valuable molecules.
Q & A
Q. Optimization Strategies :
-
Temperature Control : Lower reaction temperatures (e.g., 0–5°C) during alkylation reduce side reactions.
-
Catalyst Use : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in cross-coupling routes .
-
Yield Data :
Method Reagents Yield (%) Purity (%) Direct Alkylation Isobutyl bromide, NaOH 65–75 ≥98 Cross-Coupling Pd(PPh₃)₄, Isobutyl Grignard 80–85 ≥99
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?
Q. Methodological Answer :
- ¹H NMR :
- ¹³C NMR :
- Mass Spectrometry (ESI-MS) :
Validation : Cross-check with elemental analysis (C, H, N ±0.3%) and IR (C-Cl stretch at 550–600 cm⁻¹).
Advanced: How can computational methods like DFT predict the reactivity or electronic properties of this compound?
Methodological Answer :
Density Functional Theory (DFT) using functionals like Becke’s exchange-correlation (e.g., B3LYP) can model:
-
Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., electron-deficient C-2 due to Cl withdrawal) .
-
Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) predict charge transfer behavior.
-
Reactivity Parameters :
Parameter Value (eV) HOMO -6.2 LUMO -1.7 Band Gap 4.5
Applications : Rationalizing regioselectivity in substitution reactions or designing derivatives for catalysis .
Advanced: When encountering contradictory data in the synthesis or properties of this compound, what methodological approaches can resolve such discrepancies?
Q. Methodological Answer :
- Reproducibility Checks : Repeat experiments under identical conditions (e.g., solvent purity, inert atmosphere) .
- Variable Isolation : Systematically test parameters (temperature, catalyst loading) to identify outliers.
- Multi-Technique Validation : Combine NMR, X-ray crystallography, and HPLC to confirm structure and purity .
Case Study : Discrepancies in melting points (reported range: 45–50°C) may arise from polymorphic forms. Use DSC (Differential Scanning Calorimetry) to detect thermal transitions.
Basic: What are the critical safety considerations when handling this compound in laboratory settings?
Q. Methodological Answer :
-
PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for volatile steps (e.g., chlorination) .
-
Waste Disposal : Collect halogenated waste separately and incinerate via licensed facilities .
-
Hazard Codes :
Code Risk Precaution (P-Code) H315 Skin irritation P264 (wash hands) H335 Respiratory irritation P271 (use ventilation)
Advanced: What role does the isobutyl substituent play in the chemical reactivity of this compound compared to other alkyl-substituted pyridines?
Q. Methodological Answer :
- Steric Effects : The bulky isobutyl group hinders electrophilic substitution at the 4-position, directing reactions to the 3- or 5-positions .
- Electronic Effects : Electron-donating isobutyl increases electron density at the pyridine N-atom, enhancing coordination in metal complexes (e.g., Pd catalysts).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
